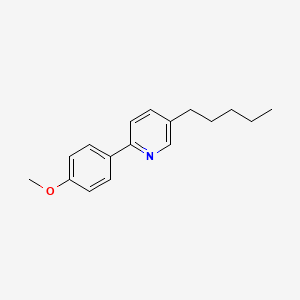![molecular formula C16H16Cl2N2O B4744717 N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4744717.png)
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as CPPU, is a synthetic cytokinin that is widely used in plant tissue culture to promote cell division and growth. CPPU has been shown to have a variety of biochemical and physiological effects on plants, and has been the subject of numerous scientific studies.
Wirkmechanismus
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea works by promoting cell division and growth through its cytokinin-like activity. This compound has been shown to activate cell division in plant tissues, leading to increased growth and development. This compound also affects the balance of hormones in plants, leading to changes in growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. This compound can increase chlorophyll content, photosynthesis rate, and stomatal conductance in plants. This compound can also increase the activity of antioxidant enzymes, leading to increased stress tolerance in plants.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages for use in lab experiments, including its ability to promote cell division and growth in plant tissues, its cytokinin-like activity, and its ability to improve fruit size and quality. However, this compound can also have negative effects on plant growth and development if used at high concentrations, and its effects can vary depending on the plant species and tissue type.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea. One area of interest is the use of this compound in the production of new plant varieties with improved growth and yield characteristics. Another area of interest is the study of this compound's effects on plant stress tolerance and response to environmental factors such as drought and temperature extremes. Additionally, further research is needed to understand the molecular mechanisms underlying this compound's effects on plant growth and development.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been used extensively in plant tissue culture to promote cell division and growth, particularly in the production of fruits and vegetables. This compound has been shown to increase fruit size, improve fruit quality, and increase yield in a variety of crops, including grapes, kiwifruit, tomatoes, and strawberries.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-2-15(11-3-5-12(17)6-4-11)20-16(21)19-14-9-7-13(18)8-10-14/h3-10,15H,2H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJSCUUARFIWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}bis(2-fluorobenzamide)](/img/structure/B4744656.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)
![3-[(5-nitro-2-furyl)methylene]-5-(2-thienyl)-2(3H)-furanone](/img/structure/B4744669.png)
![2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B4744672.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4744678.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B4744681.png)
![N-(3-chloro-4-methoxyphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4744688.png)
![3-(4-hydroxy-2-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4744689.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4744710.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4744713.png)

![8-(4-methylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4744725.png)
